Ethyl (2-hydroxycyclopentyl)acetate
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Overview
Description
Ethyl (2-hydroxycyclopentyl)acetate is an organic compound with the molecular formula C9H16O3. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a 2-hydroxycyclopentyl acetate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2-hydroxycyclopentyl)acetate can be synthesized through the esterification of 2-hydroxycyclopentylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Acid catalysts such as sulfuric acid or base catalysts like sodium methoxide.
Major Products:
Hydrolysis: 2-hydroxycyclopentylacetic acid and ethanol.
Reduction: 2-hydroxycyclopentylmethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl (2-hydroxycyclopentyl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-hydroxycyclopentyl)acetate primarily involves its hydrolysis to 2-hydroxycyclopentylacetic acid and ethanol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the carboxylic acid and alcohol . The hydrolysis can be catalyzed by acids or bases, with the acid-catalyzed mechanism involving protonation of the carbonyl oxygen to increase its electrophilicity .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the hydroxycyclopentyl group.
Methyl butyrate: Another ester with a fruity odor, used in flavoring and fragrances.
Ethyl propionate: An ester with a similar molecular weight and used in similar applications.
Uniqueness: Ethyl (2-hydroxycyclopentyl)acetate is unique due to the presence of the hydroxycyclopentyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from simpler esters like ethyl acetate and methyl butyrate, making it valuable for specific applications in research and industry .
Properties
CAS No. |
90647-01-1 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl 2-(2-hydroxycyclopentyl)acetate |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)6-7-4-3-5-8(7)10/h7-8,10H,2-6H2,1H3 |
InChI Key |
RJVCHOYWDDFSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCCC1O |
Origin of Product |
United States |
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